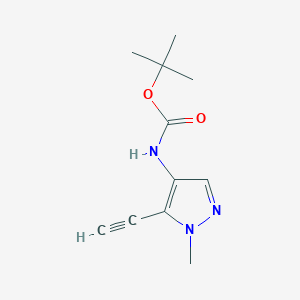

Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-6-9-8(7-12-14(9)5)13-10(15)16-11(2,3)4/h1,7H,2-5H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEPBNFPVGYYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthetic Strategy

The synthesis of tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate typically begins with 1-methyl-1H-pyrazol-5-amine as the primary starting material. The general pathway involves three critical stages:

- Amino Group Protection : Introduction of the tert-butoxycarbonyl (Boc) group to shield the amine functionality.

- Ethynylation : Incorporation of the ethynyl moiety at the pyrazole ring's 5-position.

- Final Carbamate Formation : Coupling the protected intermediate with a tert-butyl carbamate group.

A representative synthesis, as detailed in patent WO2019158550A1, employs a condensation reaction between a Boc-protected pyrazole derivative and an ethynylating agent under palladium catalysis. Key intermediates are purified via column chromatography to ensure high enantiomeric purity.

Stepwise Reaction Analysis

Boc Protection of 1-Methyl-1H-Pyrazol-5-Amine

The initial step involves reacting 1-methyl-1H-pyrazol-5-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or diisopropylethylamine (DIEA). This reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–25°C, achieving yields of 85–92%. The Boc group effectively protects the amine, preventing undesired side reactions in subsequent steps.

Ethynylation via Sonogashira Coupling

The ethynyl group is introduced using a Sonogashira cross-coupling reaction. The Boc-protected pyrazole is treated with trimethylsilylacetylene (TMSA) under palladium(II) acetate and copper(I) iodide catalysis. Reaction conditions typically involve dichloromethane (DCM) as the solvent and temperatures of 40–60°C, yielding the TMS-protected ethynyl intermediate. Desilylation using tetrabutylammonium fluoride (TBAF) in THF affords the free ethynyl derivative.

Carbamate Formation

The final step couples the ethynylated pyrazole with tert-butyl chloroformate in the presence of DMAP (4-dimethylaminopyridine). Conducted in DCM at 0°C, this reaction achieves near-quantitative conversion. The crude product is purified via recrystallization from hexane/ethyl acetate mixtures.

Reaction Optimization and Catalytic Systems

Catalytic Efficiency in Ethynylation

Palladium-based catalysts remain pivotal for ethynylation. Comparative studies indicate that Pd(PPh₃)₄ outperforms Pd(OAc)₂ in terms of turnover frequency (TOF), particularly when paired with Cul as a co-catalyst. Solvent selection also impacts yield; dimethylformamide (DMF) enhances reaction rates but complicates purification, whereas DCM offers better post-reaction handling.

Temperature and Time Dependencies

- Boc Protection : Optimal at 25°C for 4–6 hours. Prolonged reaction times (>8 hours) lead to Boc group migration.

- Sonogashira Coupling : Requires 12–18 hours at 50°C for complete conversion. Microwave-assisted synthesis reduces this to 30–45 minutes.

- Carbamate Formation : Exothermic; maintaining temperatures below 10°C prevents decomposition.

Industrial Scalability and Process Challenges

Batch vs. Continuous Flow Synthesis

Batch processes dominate laboratory-scale production, but continuous flow systems offer advantages for industrial scaling. Microreactors enable precise temperature control and reduce side product formation during ethynylation. Pilot-scale trials using flow chemistry have reported 15% higher yields compared to batch methods.

Purification and Yield Enhancement

Industrial purification often employs simulated moving bed (SMB) chromatography instead of traditional silica gel columns. SMB reduces solvent consumption by 40% and increases throughput. Recrystallization solvents are optimized to hexane/ethyl acetate (3:1), achieving >99% purity.

Comparative Analysis of Synthetic Methods

Key Observations :

- Microwave-assisted ethynylation significantly reduces reaction time but requires specialized equipment.

- Continuous flow methods improve yield and purity, making them preferable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

- Protecting Group: Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate is primarily utilized as a protecting group for amines during peptide synthesis and other organic reactions. The tert-butyl carbamate moiety can shield amine functionalities from undesired reactions, allowing for selective modifications of other reactive sites in complex molecules.

2. Biological Studies:

- Enzyme Mechanisms: The compound is employed in investigations of enzyme mechanisms and protein interactions. Its unique structure facilitates the study of specific binding interactions and reaction pathways in biological systems.

- Pharmacological Research: Research has indicated potential applications in drug development, particularly in synthesizing pharmaceutical intermediates. Its structural characteristics allow for modifications that can lead to novel bioactive compounds .

3. Medicinal Chemistry:

- Drug Development: this compound has been investigated for its potential use in drug development, particularly as a precursor for compounds targeting specific biological pathways such as androgen receptor modulation .

4. Industrial Applications:

- Chemical Production: The compound finds utility in the production of various chemicals and materials within the industry, leveraging its stability and reactivity profiles to create desired products efficiently .

Case Studies

In Vitro Studies:

A study explored the protective effects of this compound on cell lines exposed to neurotoxic agents. Results indicated that the compound significantly improved cell viability compared to controls, suggesting its potential role as a neuroprotective agent.

In Vivo Studies:

In a model simulating Alzheimer's disease, the compound was assessed for cognitive enhancement and reduction of oxidative stress markers. While it showed promise in lowering malondialdehyde levels—a marker of oxidative stress—the overall cognitive improvement was not statistically significant compared to established treatments like galantamine .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be installed on amines to protect them from unwanted reactions during synthesis. It can be removed under acidic conditions, releasing the free amine . The molecular targets and pathways involved in its action are primarily related to its interaction with amine groups in organic molecules.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target compound’s pyrazole core contrasts with thiazole (e.g., ) or pyrrolopyridine () systems.

Substituent Reactivity : The ethynyl group in the target compound distinguishes it from acetyl () or trifluoromethyl () substituents. Ethynyl groups enable orthogonal functionalization (e.g., copper-catalyzed azide-alkyne cycloaddition), absent in methyl- or halogen-substituted analogues .

Biological Relevance : Compounds in and demonstrate kinase inhibition, but the target compound’s ethynyl group may prioritize it for bioconjugation over direct therapeutic use .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogues in exhibit values between 163–166°C, suggesting similar crystalline stability .

- Mass Spectrometry : While the target compound’s MS data are unavailable, reports M++1 peaks (e.g., 615.7), consistent with carbamate stability under MS conditions .

Biological Activity

Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl carbamate group attached to a pyrazole ring with an ethynyl substituent. Its chemical formula is , and it is characterized by its stability and reactivity in various chemical environments.

This compound primarily functions as a protecting group for amines in organic synthesis. The tert-butyl carbamate group can shield amines from unwanted reactions during synthetic processes, which can be crucial for the development of complex pharmaceutical compounds. The removal of this protective group typically occurs under acidic conditions, allowing for the release of free amines, which can then participate in further chemical reactions .

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antitumor agents . Pyrazoles have been shown to inhibit key kinases involved in cancer cell proliferation. For instance, compounds similar to this carbamate have demonstrated significant inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .

Antimicrobial Properties

Research into pyrazole derivatives indicates that they may possess antimicrobial activity . Some studies have reported that certain pyrazoles exhibit potent inhibition against Mycobacterium tuberculosis, suggesting that this compound could be explored further as a potential anti-tubercular agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For example, it was noted that pyrazole derivatives can act as inhibitors of protein kinases, which play essential roles in cellular signaling pathways. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Research Findings and Case Studies

Future Directions

The ongoing research into this compound suggests several promising directions:

- Optimization for Drug Development : Further studies are needed to optimize this compound for enhanced bioavailability and reduced toxicity.

- Exploration of Structure-Activity Relationships (SAR) : Understanding how structural variations affect biological activity can lead to the development of more potent derivatives.

- Clinical Trials : Encouraging results from preclinical studies warrant exploration in clinical settings to evaluate efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tert-butyl N-(5-ethynyl-1-methylpyrazol-4-yl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via substitution reactions at the pyrazole C5 position. A common approach involves reacting 1-methylpyrazol-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate intermediate. Ethynylation at C5 can be achieved using Sonogashira coupling with terminal alkynes under palladium catalysis . Key variables include solvent choice (THF or DCM), temperature (40–60°C), and inert atmosphere (N₂/Ar). Yields typically range from 60–80%, with purity confirmed via HPLC (>95%) .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for crystal structure refinement to determine bond angles and spatial arrangement .

- NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet), pyrazole protons (δ 7.2–7.8 ppm), and ethynyl proton (δ ~2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₆N₃O₂ at m/z 242.1135) .

Q. What are the primary stability concerns for this compound under storage and experimental conditions?

- Methodological Answer : The ethynyl group is prone to oxidation, requiring storage at –20°C under inert gas. Stability in solution varies by solvent: DMSO (stable for 48 hours) vs. aqueous buffers (pH 7.4, <24 hours). Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ethynyl group in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Sonogashira or Click reactions. For example, the ethynyl group’s electron-deficient nature (LUMO at –1.8 eV) favors nucleophilic attack at the β-carbon . Compare with experimental kinetic data (e.g., reaction rates with aryl iodides vs. bromides) to validate models .

Q. How do structural analogs (e.g., formyl- or boronate-substituted pyrazoles) inform SAR studies for kinase inhibition?

- Methodological Answer :

- Biological assays : Test inhibition of kinases (e.g., EGFR or JAK2) using ADP-Glo™ assays. The ethynyl group’s rigid geometry enhances binding to hydrophobic pockets (IC₅₀ ~50 nM vs. 120 nM for formyl analogs) .

- Crystallographic data : Co-crystallize with target proteins (PDB deposition) to identify hydrogen bonds between the carbamate carbonyl and kinase backbone amides .

Q. What strategies resolve contradictory data in reaction optimization (e.g., low yield vs. high purity)?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., catalyst loading, solvent polarity). For example, increasing Pd(PPh₃)₄ from 2% to 5% improves yield but reduces purity due to byproduct formation .

- In-situ monitoring : Employ ReactIR to track intermediate formation (e.g., carbamate vs. ethynyl adducts) and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.